molecular formula C22H20NNaO7 B13906093 sodiuM 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate

sodiuM 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No.: B13906093
M. Wt: 433.4 g/mol
InChI Key: UVMRZMYIETXCLD-UHFFFAOYSA-M
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Description

Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with methoxybenzyl groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent degradation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology:

  • Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress, exerting antioxidant effects.

Comparison with Similar Compounds

  • 1,5-Bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
  • 2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one

Uniqueness: Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate is unique due to the presence of the sodium carboxylate group, which enhances its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

Properties

Molecular Formula

C22H20NNaO7

Molecular Weight

433.4 g/mol

IUPAC Name

sodium;1,5-bis[(4-methoxyphenyl)methoxy]-4-oxopyridine-2-carboxylate

InChI

InChI=1S/C22H21NO7.Na/c1-27-17-7-3-15(4-8-17)13-29-21-12-23(19(22(25)26)11-20(21)24)30-14-16-5-9-18(28-2)10-6-16;/h3-12H,13-14H2,1-2H3,(H,25,26);/q;+1/p-1

InChI Key

UVMRZMYIETXCLD-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C(=O)[O-])OCC3=CC=C(C=C3)OC.[Na+]

Origin of Product

United States

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